molecular formula C25H31N3O5S B241101 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide

Número de catálogo B241101
Peso molecular: 485.6 g/mol
Clave InChI: KXHGBLSTPHAVHC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide, also known as ER-464195-01, is a synthetic compound that has been studied for its potential use in cancer treatment.

Aplicaciones Científicas De Investigación

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide has been studied for its potential use in cancer treatment, specifically for its ability to inhibit the growth of cancer cells. In vitro studies have shown that 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown promising results, with 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide inhibiting tumor growth in mice.

Mecanismo De Acción

The mechanism of action of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is often overexpressed in cancer cells. By inhibiting HDAC, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells.

Efectos Bioquímicos Y Fisiológicos

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HDAC, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide can also induce the expression of genes involved in cell cycle arrest and apoptosis. 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide has also been shown to inhibit the migration and invasion of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide does not inhibit other enzymes, which can reduce the risk of off-target effects. However, one limitation of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve therapeutic concentrations in vivo.

Direcciones Futuras

There are several future directions for the study of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide. One direction is the optimization of its synthesis method to improve its potency and reduce its limitations. Another direction is the study of its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the study of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide in other cancer types and in clinical trials is needed to determine its safety and efficacy in humans.
In conclusion, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide is a synthetic compound that has shown promise in cancer treatment through its inhibition of HDAC. While it has limitations, its specificity and potential for combination therapy make it an interesting candidate for further study.

Métodos De Síntesis

The synthesis of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide involves the reaction of 4-methoxyphenylacetic acid with 1-(4-methylpiperidin-1-yl)propan-2-amine, followed by the reaction of the resulting product with 2-bromo-N-(3-chloropropyl)benzamide. The final step involves the reaction of the product with 1,1-dioxide-3-oxo-2-isothiazolidinylsulfanyl chloride to yield 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide.

Propiedades

Nombre del producto

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide

Fórmula molecular

C25H31N3O5S

Peso molecular

485.6 g/mol

Nombre IUPAC

N-[2-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

InChI

InChI=1S/C25H31N3O5S/c1-18-10-13-27(14-11-18)23(19-6-8-22(33-2)9-7-19)17-26-25(30)20-4-3-5-21(16-20)28-24(29)12-15-34(28,31)32/h3-9,16,18,23H,10-15,17H2,1-2H3,(H,26,30)

Clave InChI

KXHGBLSTPHAVHC-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)N3C(=O)CCS3(=O)=O)C4=CC=C(C=C4)OC

SMILES canónico

CC1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)N3C(=O)CCS3(=O)=O)C4=CC=C(C=C4)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.